molecular formula C11H10N2O2 B1298592 Methyl 4-(1H-pyrazol-1-yl)benzoate CAS No. 400750-29-0

Methyl 4-(1H-pyrazol-1-yl)benzoate

Cat. No.: B1298592
CAS No.: 400750-29-0
M. Wt: 202.21 g/mol
InChI Key: AGOPDJQWCXROJG-UHFFFAOYSA-N
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Description

Methyl 4-(1H-pyrazol-1-yl)benzoate is a chemical compound with the molecular formula C11H10N2O2 It is a derivative of benzoic acid and features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(1H-pyrazol-1-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-bromomethylbenzoate with pyrazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of 4-chloromethylbenzoate as the starting material, which reacts with pyrazole under similar conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation Reactions: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Hydrolysis: 4-(1H-pyrazol-1-yl)benzoic acid

    Oxidation: Various oxidized derivatives of the pyrazole ring

    Reduction: 4-(1H-pyrazol-1-yl)benzyl alcohol

Scientific Research Applications

Methyl 4-(1H-pyrazol-1-yl)benzoate has several scientific research applications:

    Pharmaceuticals: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

    Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic compounds.

    Biological Studies: Researchers use it to study the interactions of pyrazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of Methyl 4-(1H-pyrazol-1-yl)benzoate depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1H-imidazol-1-yl)benzoate: Similar structure but contains an imidazole ring instead of a pyrazole ring.

    Methyl 4-(1H-triazol-1-yl)benzoate: Contains a triazole ring, offering different chemical properties and reactivity.

    Methyl 4-(1H-pyrazol-3-yl)benzoate: Isomer with the pyrazole ring attached at a different position on the benzoate moiety.

Uniqueness

Methyl 4-(1H-pyrazol-1-yl)benzoate is unique due to the specific positioning of the pyrazole ring, which influences its chemical reactivity and interaction with biological targets. This distinct structure allows for unique applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-pyrazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-3-5-10(6-4-9)13-8-2-7-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOPDJQWCXROJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359574
Record name Methyl 4-(1H-pyrazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400750-29-0
Record name Methyl 4-(1H-pyrazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 4-fluorobenzoate (2 g, 0.0130 mol), pyrazole (1.33 g, 0.0195 mmol) and potassium carbonate (3.59 g, 0.0260 mol) in dry 1-methyl-1-pyrrolidinone (20 mL) was heated to 130° C. for 44 hours. The cooled reaction mixture was then partitioned between ethyl acetate (200 mL) and 2 M sodium hydroxide (200 mL). The organic phase was separated, washed with 2 M sodium hydroxide (200 mL), 2 M hydrochloric acid (2×200 mL), water (200 mL), and brine (200 mL), dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford a white solid (0.71 g). Recrystallization from hexane (40 mL) gave the title compound (0.533 g, 20%) as a white crystalline solid, m.p. 115° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methyl-1-pyrrolidinone
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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